2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Overview
Description
2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves the inhibition of the NMDA receptor, which plays a critical role in synaptic plasticity, learning, and memory. This compound binds to the glycine-binding site of the NMDA receptor, thereby blocking the activity of the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include the inhibition of cancer cell growth, induction of apoptosis, and the modulation of synaptic plasticity, learning, and memory. This compound has also been shown to exhibit neuroprotective effects against various neurological disorders, including stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
The advantages of using 2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide in lab experiments include its potent anticancer activity, selectivity towards the NMDA receptor, and its ability to modulate synaptic plasticity. However, the limitations of using this compound include its poor solubility in aqueous solutions, which can limit its bioavailability and its potential toxicity towards healthy cells.
Future Directions
There are several future directions for the research on 2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as neurodegenerative disorders and drug addiction, and the optimization of its pharmacological properties to improve its efficacy and safety. Additionally, further studies are needed to investigate the potential side effects of this compound and to develop strategies to mitigate its toxicity towards healthy cells.
In conclusion, 2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a promising chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop strategies to overcome its limitations.
Scientific Research Applications
2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In neuroscience, this compound has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-amino-N-cyclopentyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-22-15(18)13(17(23)19-10-6-2-3-7-10)14-16(22)21-12-9-5-4-8-11(12)20-14/h4-5,8-10H,2-3,6-7,18H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUMFEYPQUIZHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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